3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898775-90-1
VCID: VC2301415
InChI: InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3
SMILES: CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

CAS No.: 898775-90-1

Cat. No.: VC2301415

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone - 898775-90-1

Specification

CAS No. 898775-90-1
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3
Standard InChI Key ISBCLMOZBVDNDQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C

Introduction

Chemical Identity and Basic Properties

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a well-defined organic molecule with specific chemical identifiers that distinguish it from related compounds. The compound possesses a moderately complex structure that influences its physical characteristics and chemical behavior.

Chemical Identification Data

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:

ParameterValue
Chemical Name3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone
Molecular Weight268.36 g/mol
CAS Registry Number898775-90-1
MDL NumberMFCD03843171
Catalog Number6127-0700-31
Purity97% (commercial grade)

Table 1: Chemical identification parameters for 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone

Structural Features

The molecular structure of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone consists of two aromatic rings connected by a propanone bridge. The compound features:

  • A 3,5-dimethyl substituted phenyl ring connected to the carbonyl group

  • A 4-methoxy substituted phenyl ring at the terminal position of the propyl chain

  • A carbonyl (C=O) functional group that serves as a reactive center

  • An estimated molecular formula of C₁₈H₂₀O₂, consistent with its reported molecular weight

These structural features contribute to the compound's physical properties and chemical reactivity, particularly the electron-donating effects of the methoxy and methyl substituents on the aromatic rings.

Physical and Chemical Properties

The physical and chemical properties of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone are influenced by its molecular structure, particularly the arrangement of substituents on the aromatic rings.

Physical Characteristics

Based on its structure and molecular weight, 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone is expected to exist as a crystalline solid at room temperature. Commercial samples are typically stored in amber glass bottles, suggesting potential sensitivity to light exposure . The compound's physical properties are similar to those of related propiophenone derivatives, which generally exhibit:

  • Moderate to low water solubility

  • Good solubility in organic solvents like dichloromethane, chloroform, and alcohols

  • A distinct aromatic odor

Chemical Behavior

The chemical behavior of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone is largely determined by the carbonyl functional group and the substituents on the aromatic rings:

  • The carbonyl group serves as an electrophilic center for nucleophilic addition reactions

  • The methoxy substituent at the 4-position contributes electron density to the aromatic ring through resonance

  • The methyl groups at 3' and 5' positions provide electron-donating effects and influence steric properties

For shipping and handling purposes, the compound is classified as non-hazardous, suggesting relatively low reactivity under standard conditions .

Comparative Analysis with Related Compounds

The chemical properties and behavior of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone can be better understood through comparison with structurally related compounds.

Structural Analogs

Table 2 compares 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with two structurally related compounds:

CompoundCAS NumberMolecular WeightKey Structural Differences
3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone898775-90-1268.36 g/molDimethyl groups at 3',5' positions; methoxy at 4-position
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone898770-06-4268.3 g/molDimethyl groups at 3',4' positions; methoxy at 2-position
3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone898780-20-6268.3 g/molDimethyl groups on one ring; methoxy group on the other ring in different arrangement

Table 2: Comparison of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with structurally related compounds

Structure-Property Relationships

The positional isomerism observed in these related compounds significantly influences their chemical behavior:

  • Electrophilicity of Carbonyl Group: The position of electron-donating substituents (methyl and methoxy groups) affects the electrophilicity of the carbonyl carbon.

  • Steric Effects: The arrangement of methyl groups creates different steric environments that influence reaction rates and selectivity.

  • Electron Distribution: The different substitution patterns alter the electron density distribution across the aromatic rings, affecting reactivity in electrophilic aromatic substitution reactions.

Research Applications

3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone has potential applications in various research fields based on its structural features and chemical reactivity.

Chemical Research Applications

The compound may serve as:

  • Synthetic Intermediate: Used in the preparation of more complex molecules with potential pharmaceutical or materials science applications.

  • Model Compound: Employed as a model system for studying reaction mechanisms, particularly those involving carbonyl groups and substituted aromatic rings.

  • Structure-Activity Relationship Studies: Utilized in comparative studies to understand how subtle structural changes affect chemical reactivity and biological activity.

Analytical Characterization Methods

The structural characterization and purity assessment of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone typically involve various analytical techniques.

Spectroscopic Methods

Key spectroscopic methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly:

    • ¹H NMR: Expected signals for aromatic protons, methoxy protons (approximately δ 3.8 ppm), methyl protons (approximately δ 2.2-2.3 ppm), and propyl chain protons

    • ¹³C NMR: Characteristic signals for carbonyl carbon, aromatic carbons, and carbon atoms bearing methyl and methoxy substituents

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • Carbonyl stretching (approximately 1680-1700 cm⁻¹)

    • Aromatic C=C stretching (approximately 1600 and 1450 cm⁻¹)

    • C-O stretching of the methoxy group (approximately 1250-1270 cm⁻¹)

  • Mass Spectrometry: Would show a molecular ion peak at m/z 268, consistent with the molecular weight, along with fragmentation patterns characteristic of propiophenones.

Chromatographic Methods

Purity assessment and separation typically involve:

  • High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases (typically C18) and mobile phase compositions.

  • Gas Chromatography (GC): Particularly useful for volatile derivatives and impurity profiling.

Future Research Directions

Several promising research directions could expand our understanding of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone and enhance its applications.

Structure-Activity Relationship Studies

Systematic studies comparing 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with its structural isomers could provide valuable insights into:

  • How subtle changes in substituent positions affect chemical reactivity

  • The influence of electron density distribution on reaction mechanisms

  • Structure-based rational design of derivatives with enhanced properties

Methodology Development

The compound could serve as a model substrate for developing:

  • New synthetic methodologies for functionalized propiophenones

  • Selective reaction protocols targeting specific functional groups

  • Advanced analytical methods for distinguishing positional isomers

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